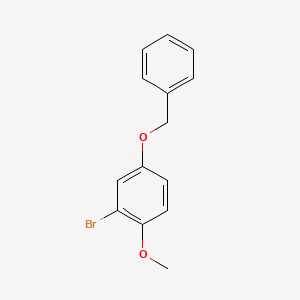

4-(Benzyloxy)-2-bromoanisole

Descripción general

Descripción

4-(Benzyloxy)-2-bromoanisole, or 4-BBA, is a chemical compound used in a variety of scientific research applications. It is an alkyl bromide, and is a derivative of anisole. 4-BBA has been used in the synthesis of various functionalized molecules, and has been studied for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Polymer Blends in Organic Photovoltaic Devices 4-Bromoanisole, a close relative of 4-(Benzyloxy)-2-bromoanisole, is utilized as a processing additive to control phase separation and purity in organic photovoltaic devices. This application is significant in the study of polymer-polymer blends for solar energy conversion, where it promotes the aggregation of polymers like P3HT, enhancing the morphology and efficiency of these devices (Liu et al., 2012).

Synthesis of Biologically Active Compounds The derivative 3-benzyloxy-4-bromoanisole plays a role in the synthesis of pharmaceuticals and agrochemicals. It acts as a building block in various cross-coupling reactions, aiding in the development of biologically relevant targets. This indicates its importance in the creation of new compounds with potential therapeutic or agricultural applications (Verdelet et al., 2011).

Electrochemical Studies 4-Bromoanisole, a compound similar to this compound, is investigated in electrochemical studies. These studies focus on understanding the behavior of molecules like 4-bromoanisole in various non-polar solvents, which can contribute to knowledge in fields like materials science and electrochemistry (Aggarwal et al., 1990).

Antioxidant and Enzyme Inhibition Studies Bromophenols, which include derivatives of 4-bromoanisole, have been synthesized and evaluated for their antioxidant properties. They are tested against metabolic enzymes, demonstrating significant bioactivity. This suggests their potential use in medicinal chemistry and drug development for conditions related to oxidative stress and enzyme dysregulation (Öztaşkın et al., 2017).

Application in Palladium-Catalyzed Reactions 4-Bromoanisole is used in palladium-catalyzed reactions, such as the synthesis of benzoxepines. These reactions are crucial for the synthesis of complex organic compounds, highlighting the role of 4-bromoanisole derivatives in advanced organic synthesis and catalysis (Lautens et al., 2002).

Direcciones Futuras

Mecanismo De Acción

Target of Action

A related compound, n-[4-(benzyloxy)phenyl]glycinamide, has been found to target leukotriene a-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses .

Mode of Action

Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and properties, potentially influencing its interaction with its targets.

Biochemical Pathways

Benzylic compounds can influence various biochemical processes, such as oxidation and reduction reactions . These reactions can affect the function of enzymes, proteins, and other biomolecules, leading to downstream effects on cellular processes.

Result of Action

Benzylic compounds are known to undergo various reactions that can lead to changes in their structure and properties . These changes can potentially influence the compound’s interaction with its targets, leading to alterations in cellular processes.

Action Environment

The action, efficacy, and stability of 4-(Benzyloxy)-2-bromoanisole can be influenced by various environmental factors. For instance, the presence of certain catalysts can facilitate reactions involving benzylic compounds . Additionally, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals .

Propiedades

IUPAC Name |

2-bromo-1-methoxy-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-16-14-8-7-12(9-13(14)15)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKJUKBATSWDDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508217 | |

| Record name | 4-(Benzyloxy)-2-bromo-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79352-65-1 | |

| Record name | 4-(Benzyloxy)-2-bromo-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

acetic acid](/img/structure/B1281462.png)

![5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B1281486.png)

![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde](/img/structure/B1281492.png)